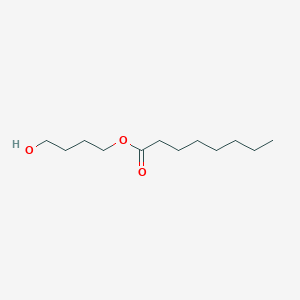

4-Hydroxybutyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

256234-26-1 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-hydroxybutyl octanoate |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-9-12(14)15-11-8-7-10-13/h13H,2-11H2,1H3 |

InChI Key |

RETXUWFOZKDPPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxybutyl Octanoate and Analogous Compounds

Esterification Reactions for Hydroxyalkyl Octanoates

The formation of the ester bond between a hydroxyl group and a carboxylic acid is the fundamental step in synthesizing hydroxyalkyl octanoates. This can be achieved through several distinct chemical and enzymatic pathways.

Conventional Chemical Synthesis Routes (e.g., Acid-Catalyzed Esterification, Acyl Halide Reactions)

Traditional organic chemistry provides robust and well-established methods for ester synthesis.

Acid-Catalyzed Esterification: This method, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of 4-hydroxybutyl octanoate (B1194180), this would involve reacting octanoic acid with an excess of 1,4-butanediol (B3395766). The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the octanoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. To drive the reaction toward the product, water, a byproduct of the reaction, is typically removed through azeotropic distillation. Studies on the esterification of 1,4-butanediol with various higher fatty acids have demonstrated the feasibility of this approach, achieving high yields under optimized conditions of temperature and catalyst concentration. researchgate.net The reaction can be performed without a solvent or in a solvent like toluene.

Acyl Halide Reactions: A more reactive alternative to using a carboxylic acid is to employ an acyl halide, such as octanoyl chloride. Acyl chlorides are highly reactive electrophiles that readily react with alcohols to form esters. framochem.com The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct. google.comgoogle.com.af This method is often faster and proceeds under milder conditions than acid-catalyzed esterification. For example, the acylation of various alcohols with acyl chlorides like butyryl, hexanoyl, octanoyl, or lauroyl chloride has been successfully used to synthesize the corresponding esters in moderate yields. mdpi.com The high reactivity of octanoyl chloride makes it a valuable intermediate for various organic syntheses, including the production of esters. framochem.com

Enzymatic Synthesis Approaches for Hydroxyalkyl Esters

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods, offering high selectivity and milder reaction conditions. nih.gov Enzymes, particularly lipases, are widely used for their ability to catalyze esterification and transesterification reactions efficiently. nih.gov

Lipases (EC 3.1.1.3) are hydrolases that, in environments with low water content, can effectively catalyze the reverse reaction of hydrolysis—namely, ester synthesis. nih.govd-nb.info This capability is harnessed for producing a wide variety of esters, including hydroxyalkyl esters. The most commonly used and studied lipase (B570770) for this purpose is from Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435. researchgate.net

Lipase-catalyzed synthesis can proceed via two main routes:

Direct Esterification : This involves the reaction between a carboxylic acid (e.g., octanoic acid) and an alcohol (e.g., 1,4-butanediol). aminer.cn

Transesterification : This involves the transfer of an acyl group from a donor ester (e.g., vinyl octanoate or ethyl octanoate) to an alcohol. researchgate.net

These enzymatic reactions are praised for their high chemo-, regio-, and enantioselectivity under mild conditions, which minimizes side reactions and the need for protecting groups. researchgate.netmdpi.com The choice of solvent can be critical, with options ranging from hexane (B92381) to more polar solvents like tertiary alcohols, depending on substrate solubility. researchgate.netnih.gov

Table 1: Examples of Lipases in Enzymatic Esterification

| Lipase Source | Common Name/Form | Typical Application | Reference(s) |

|---|---|---|---|

| Candida antarctica | Novozym 435 (Immobilized) | Esterification of various acids and alcohols; transesterification. | researchgate.net |

| Candida cylindracea | Immobilized on nylon support | Synthesis of various esters from alcohols and carboxylic acids. | nih.gov |

| Rhizomucor miehei | Lipozyme® IM (Immobilized) | Kinetic resolution of prodrugs; ester synthesis. | researchgate.net |

| Pseudomonas sp. | Lipoprotein lipase | Dynamic kinetic resolution of biaryl racemates. | encyclopedia.pub |

While 4-hydroxybutyl octanoate itself is not chiral, the principles of stereoselective synthesis are crucial when dealing with analogous compounds containing chiral alcohol moieties. Biocatalysis provides exceptional tools for producing enantiomerically pure chiral molecules. nih.govencyclopedia.pub

The primary method used is Kinetic Resolution (KR) . In a kinetic resolution of a racemic alcohol, a lipase is used to selectively acylate one enantiomer at a much faster rate than the other. encyclopedia.pub This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically pure alcohol, which can then be separated. Lipases such as Candida antarctica lipase B are renowned for their ability to resolve a wide range of racemic alcohols with high enantioselectivity. mdpi.com

For instance, the enantioselective acylation of racemic primary and secondary alcohols is a widely utilized biocatalytic method for obtaining optically active alcohols and esters. mdpi.com This strategy has been applied to prepare key chiral intermediates for various pharmaceuticals. nih.gov The development of Dynamic Kinetic Resolution (DKR) , where the slow-reacting enantiomer is continuously racemized in situ, allows for the theoretical conversion of 100% of the starting racemate into a single chiral product, representing a highly efficient approach. encyclopedia.pub Such chemoenzymatic strategies are pivotal for expanding the "chiral pool" of building blocks available for complex synthesis. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Synthesis of Complex Lipid Architectures Incorporating Octanoate and Hydroxybutyl Units

The 4-hydroxybutyl and octanoate moieties serve as fundamental building blocks for constructing larger, functional lipid molecules, particularly ionizable cationic lipids used in nucleic acid delivery systems.

Strategies for Ionizable Cationic Lipid Synthesis (e.g., ALC-0315, SM-102 precursors)

Ionizable cationic lipids are a critical component of lipid nanoparticles (LNPs) for delivering mRNA. nih.govnih.gov These lipids are designed to be nearly neutral at physiological pH but become positively charged in the acidic environment of the endosome, facilitating the release of their nucleic acid cargo into the cytoplasm. caymanchem.com The synthesis of these complex lipids, such as ALC-0315 and SM-102, often involves the strategic combination of fragments containing hydroxyalkyl and fatty acid components.

The synthesis of ALC-0315 (((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) showcases a multi-step approach. One common strategy involves the reaction of 4-aminobutanol (which provides the core hydroxybutyl unit) with a pre-synthesized ester, such as the 6-bromohexyl ester of 2-hexyldecanoic acid. nih.govresearchgate.net This amine di-alkylation step assembles the final lipid structure. researchgate.net Although ALC-0315 itself uses 2-hexyldecanoate rather than octanoate, the synthetic logic of coupling an amino-alcohol with an activated fatty acid derivative is a central theme.

Similarly, the synthesis of SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) involves an octanoate linker. a2bchem.com While the primary alcohol is a hydroxyethyl (B10761427) group and the fatty tails are different, the structure incorporates an amino-octanoate fragment, highlighting the modular nature of these syntheses. The general strategy often relies on building blocks that can be coupled through reactions like reductive amination or amine alkylation to form the final complex lipid. researchgate.netdntb.gov.ua

Table 2: Comparison of Key Precursor Moieties in ALC-0315 and SM-102

| Feature | ALC-0315 | SM-102 Analogue |

|---|---|---|

| Core Amino Alcohol | 4-aminobutanol | N-(2-hydroxyethyl)amine |

| Linker/Fatty Acid | 2-hexyldecanoic acid | Octanoic acid |

| Coupling Strategy | Amine di-alkylation | Amine alkylation/amidation |

| Final Structure | Tertiary amine with a hydroxyl tail | Tertiary amine with a hydroxyl tail |

These synthetic strategies demonstrate how fundamental units like octanoic acid and hydroxybutyl derivatives are essential precursors for the assembly of highly specialized lipid molecules designed for advanced biomedical applications. google.com

Multi-step Reaction Sequences for Functionalized Lipid Analogs

The synthesis of functionalized lipid analogs often involves intricate multi-step reaction sequences to build complex molecular architectures. These lipids are pivotal in various applications, including the formation of lipid nanoparticles (LNPs) for drug delivery. A key example is the synthesis of ionizable lipids containing a 4-hydroxybutyl moiety, which are integral components of delivery systems for therapeutic agents like RNA. google.com

One documented multi-step synthesis involves the reaction of 3-pentyloctyl 8-bromooctanoate with 4-aminobutan-1-ol. google.com This reaction, carried out in ethanol (B145695) at 40°C for 16 hours, yields 3-pentyloctyl 8-((4-hydroxybutyl)amino)octanoate. google.com This sequence demonstrates the introduction of the hydroxybutyl group through a nucleophilic substitution reaction, a common strategy in the synthesis of such analogs.

Another significant functionalized lipid is ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), a component in mRNA vaccines. researchgate.net Its synthesis is a multi-step process starting from 2-hexyldecanoic acid. researchgate.net While specific patented routes exist, the general approach involves several stages of esterification and amination to construct the final complex lipid structure. researchgate.net These synthetic routes are designed to achieve high purity and efficiency, which are critical for pharmaceutical applications. pharmafeatures.com

The synthesis of another related lipid, 6-((4-hydroxybutyl)amino)hexyl 2-hexyldecanoate, is also noted for its use in the creation of nanomaterials. medchemexpress.com The general principle in these syntheses is the strategic combination of different building blocks to achieve a final molecule with the desired functional groups and physical properties. pharmafeatures.com

Table 1: Examples of Multi-step Syntheses for Functionalized Lipid Analogs

| Target Compound | Key Reactants | Reaction Type | Reference |

| 3-Pentyloctyl 8-((4-hydroxybutyl)amino)octanoate | 3-Pentyloctyl 8-bromooctanoate, 4-Aminobutan-1-ol | Nucleophilic Substitution | google.com |

| ALC-0315 | 2-Hexyldecanoic acid, other intermediates | Esterification, Amination | researchgate.net |

| 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate | Not specified | Not specified | medchemexpress.com |

Polymerization Methodologies Involving Hydroxybutyl Monomers

Hydroxybutyl monomers, particularly 4-hydroxybutyl acrylate (B77674) (HBA), are valuable building blocks in polymer synthesis due to the reactive acrylate group and the functional hydroxyl group. jamorin.com These monomers can undergo various polymerization reactions to produce a wide range of polymers with applications in coatings, adhesives, and biomedical materials. jamorin.com

A prominent advanced polymerization technique is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization of HBA allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govnih.gov For instance, the RAFT aqueous dispersion polymerization of HBA using a carboxylic acid-functionalized RAFT agent at pH 8 leads to the formation of charge-stabilized poly(4-hydroxybutyl acrylate) (PHBA) latex particles. nih.govnih.gov These particles can exhibit stimulus-responsive behavior. nih.gov

Another application of RAFT polymerization is the synthesis of diblock copolymers. For example, poly(2-hydroxyethyl acrylate)-poly(4-hydroxybutyl acrylate) (PHEA-PHBA) diblock copolymer nanoparticles have been prepared via a one-pot RAFT aqueous dispersion polymerization. rsc.org Similarly, poly(N,N'-dimethylacrylamide)–poly(4-hydroxybutyl acrylate) (PDMAC–PHBA) diblock copolymers have been synthesized, which can form spheres, worms, or vesicles depending on the temperature. nih.gov

Emulsion graft polymerization is another methodology used with hydroxybutyl monomers. In one study, 4-hydroxybutyl acrylate glycidylether (4-HB) was grafted onto a polyethylene (B3416737)/polypropylene (PE/PP) nonwoven fabric using a pre-irradiation method. researchgate.net This process involved irradiating the fabric and then reacting it with an emulsion of the monomer, resulting in a grafted polymer with a high degree of grafting. researchgate.net The resulting material was then functionalized to create an adsorbent for metal ions. researchgate.net

Table 2: Polymerization Methodologies for Hydroxybutyl Monomers

| Polymerization Method | Monomer | Resulting Polymer/Product | Key Features | Reference(s) |

| RAFT Aqueous Dispersion Polymerization | 4-Hydroxybutyl acrylate (HBA) | Charge-stabilized poly(4-hydroxybutyl acrylate) latex particles | Controlled molecular weight, stimulus-responsive | nih.govnih.gov |

| One-Pot RAFT Aqueous Dispersion Polymerization | 4-Hydroxybutyl acrylate (HBA), 2-Hydroxyethyl acrylate (HEA) | Poly(2-hydroxyethyl acrylate)–poly(4-hydroxybutyl acrylate) diblock copolymer nanoparticles | One-pot synthesis, formation of nanoparticles | rsc.org |

| RAFT Aqueous Dispersion Polymerization | 4-Hydroxybutyl acrylate (HBA), N,N'-dimethylacrylamide (DMAC) | Poly(N,N'-dimethylacrylamide)–poly(4-hydroxybutyl acrylate) diblock copolymers | Temperature-responsive morphological transitions | nih.gov |

| Emulsion Graft Polymerization | 4-Hydroxybutyl acrylate glycidylether (4-HB) | 4-HB-grafted polyethylene/polypropylene nonwoven fabric | High degree of grafting, allows for further functionalization | researchgate.net |

Table of Chemical Compounds

Biological Relevance and Mechanistic Investigations of 4 Hydroxybutyl Octanoate and Its Structural Analogs

Role as a Constituent or Metabolite in Biological Systems

While 4-hydroxybutyl octanoate (B1194180) is primarily recognized as a synthetic compound, understanding its potential biological role involves examining the metabolic fates of its constituent parts: octanoic acid and a 4-hydroxybutyl moiety.

The other component, which would be derived from the 4-hydroxybutyl group, could potentially enter different metabolic pathways. For example, 4-hydroxybutanol may be converted to γ-butyrolactone, a precursor to the neurotransmitter GABA.

There is limited evidence to suggest that 4-hydroxybutyl octanoate is a significant endogenous metabolite in humans. Its primary relevance comes from its use as a synthetic building block or as a structural motif in more complex, synthetically derived molecules used in pharmaceutical applications. medchemexpress.compharmaexcipients.com However, the individual components are related to endogenous processes. Octanoic acid is a naturally occurring fatty acid involved in energy metabolism. nih.govnih.gov Similarly, related compounds like 4-hydroxybutanoic acid are found in biological systems. The ester itself, however, is most prominently discussed in the context of its synthetic analogs designed for specific biological interactions, rather than as a natural precursor or derivative. pharmaexcipients.com

Integration within Lipid Metabolism Pathways (e.g., Octanoic Acid Metabolism)

Interactions within Supramolecular Biological Assemblies

The most significant biological relevance of structures related to this compound lies in their role as key components of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics like mRNA. wikipedia.org

A structural analog of this compound, the ionizable lipid ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)) , is a critical component of the Pfizer-BioNTech COVID-19 mRNA vaccine (BNT162b2). wikipedia.orgnih.govnih.govresearchgate.net LNPs are advanced drug delivery systems composed of four main lipid types: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid. nih.govmdpi.comnih.gov

The ionizable lipid is arguably the most crucial component for nucleic acid delivery. mdpi.comnih.gov At a low pH (around 4.0) during the LNP formulation process, the tertiary amine group of ALC-0315 becomes protonated, acquiring a positive charge. wikipedia.orgacs.org This positive charge allows it to electrostatically interact with and encapsulate the negatively charged mRNA backbone. researchgate.netgoogleapis.com At physiological pH (around 7.4) in the bloodstream, the lipid is largely neutral, which helps to minimize toxicity and unwanted interactions with biological components. nih.govgoogleapis.com

| Component Type | Example in BNT162b2 Vaccine | Primary Function in LNP |

|---|---|---|

| Ionizable Cationic Lipid | ALC-0315 | Encapsulates negatively charged nucleic acids; facilitates endosomal escape. wikipedia.orgnih.govresearchgate.net |

| PEGylated Lipid | ALC-0159 | Forms a hydrophilic steric barrier to control particle size and prevent aggregation. researchgate.netbiorxiv.org |

| Helper Lipid (Phospholipid) | DSPC | Provides structural stability to the lipid bilayer. researchgate.netacs.orggoogleapis.com |

| Sterol | Cholesterol | Modulates membrane fluidity and stability; aids in membrane fusion. nih.govmdpi.comgoogleapis.com |

The components of an LNP, including the ALC-0315 analog, self-assemble into a nanoparticle with a complex internal structure. This is often described as an electron-dense core containing the mRNA complexed with the ionizable lipid, surrounded by a lipid shell. biorxiv.org The ionizable lipids, helper lipids, and cholesterol are organized to ensure the stable encapsulation of the aqueous core. mdpi.comgoogleapis.com

The key to the success of LNP-mediated nucleic acid delivery is the ability to release the cargo from the endosome into the cytoplasm. This process is heavily dependent on the interfacial properties of the ionizable lipid analog. After an LNP is taken up by a cell via endocytosis, the endosome matures and its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). nih.govbiorxiv.org

This drop in pH is the trigger for cargo release. The tertiary amine headgroup of ALC-0315 becomes fully protonated in the acidic endosome. wikipedia.orggoogleapis.com This change imparts a positive charge to the lipid, leading to two crucial events:

Interaction with Endosomal Membrane : The now positively charged LNPs interact strongly with the negatively charged lipids of the inner endosomal membrane. googleapis.combiorxiv.org

Phase Transition : The protonated, cone-shaped ionizable lipids disrupt the LNP's bilayer structure, promoting a transition to a non-bilayer, inverted hexagonal (HII) phase. nih.govgoogleapis.com

This structural rearrangement destabilizes both the LNP and the endosomal membrane, ultimately leading to membrane fusion and the release of the mRNA payload into the cell's cytoplasm where it can be translated into protein. nih.govgoogleapis.combiorxiv.org The biodegradability of the ester linkers in lipids like ALC-0315 and SM-102 is also a key design feature, allowing for safe clearance from the body after delivery. acs.org

Contribution to Lipid Nanoparticle (LNP) Formulations for Nucleic Acid Delivery

Cellular Uptake Mechanisms of LNP Systems Incorporating Related Lipids (e.g., endocytosis)

Lipid nanoparticles (LNPs) are widely recognized for their role in drug delivery, and their entry into target cells is a critical step for therapeutic efficacy. The primary mechanism for the internalization of most drug delivery systems, including LNPs, is endocytosis. nih.gov This fundamental cellular process is responsible for the uptake of nutrients and macromolecules. nih.gov

There are several distinct endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and phagocytosis. nih.govmdpi.com The majority of these pathways involve the formation of a pit in the plasma membrane that engulfs the nanoparticle. nih.govmdpi.com Specifically, clathrin-mediated endocytosis is a well-documented pathway involving the assembly of clathrin proteins to form coated pits. nih.gov Macropinocytosis and phagocytosis, on the other hand, are driven by actin polymerization, leading to the formation of membrane protrusions to engulf larger cargo. nih.gov

The specific pathway utilized by an LNP can be influenced by its surface characteristics. For instance, the presence of a "protein corona," a layer of proteins that adheres to the nanoparticle's surface in a biological environment, can alter the uptake mechanism. nih.govrsc.org An apolipoprotein-enriched corona, for example, can switch the cellular entry from macropinocytosis to clathrin-dependent endocytosis by targeting low-density lipoprotein (LDL) receptors. rsc.org Similarly, the addition of polyethylene (B3416737) glycol (PEG) to the LNP surface, a process known as PEGylation, can diversify the uptake pathways to include both caveolae-mediated and clathrin-mediated endocytosis, whereas non-PEGylated LNPs may preferentially use macropinocytosis. acs.org

Following internalization, the endocytic vesicles typically fuse with early endosomes. From there, the LNP can either be recycled back out of the cell or trafficked through the endo-lysosomal pathway for degradation. nih.gov A crucial step for the successful delivery of therapeutic cargo, such as mRNA, is the escape of the LNP from the endosome into the cytoplasm. researchgate.net

Influence on Plasmalemmal Ionic Current Activity (e.g., SM-102 effects on K+ currents)

SM-102, an ionizable cationic lipid and a structural analog of this compound, has been shown to influence the activity of ion channels in the cell membrane, specifically potassium (K+) currents. caymanchem.coma2bchem.com In particular, studies have focused on its effects on the erg-mediated potassium current (IK(erg)), a type of inward-rectifying potassium current, in endocrine cells such as rat pituitary tumor (GH3) cells and mouse Leydig tumor (MA-10) cells. nih.govnih.gov

The presence of SM-102 leads to a concentration-dependent inhibition of IK(erg) in these cells. nih.govnih.gov This inhibition is characterized by a decrease in the amplitude of the current and an increase in its deactivation rate. nih.gov The half-maximal inhibitory concentration (IC50) for this effect has been determined to be 108 µM in GH3 cells and 98 µM in MA-10 cells. caymanchem.coma2bchem.comnih.gov

Furthermore, SM-102 has been observed to affect the voltage-dependent hysteresis of IK(erg), effectively decreasing its strength in response to certain voltage protocols. nih.gov In addition to its effects on IK(erg), SM-102 has also been shown to inhibit the inwardly rectifying K+ current (IK(IR)) in BV2 microglial cells. nih.govmdpi.com

These perturbations in potassium channel activity can have significant implications for cell physiology. In endocrine cells, for instance, IK(erg) is a key determinant of the resting membrane potential and, consequently, cellular excitability. mdpi.com Therefore, by modulating these currents, SM-102 has the potential to influence stimulus-secretion coupling and other functional activities of these cells. mdpi.com

Inhibitory Effects of SM-102 on Potassium Currents

| Cell Type | Potassium Current | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| GH3 rat pituitary cells | Erg-mediated K+ current (IK(erg)) | Inhibition | 108 µM | caymanchem.coma2bchem.comnih.gov |

| MA-10 mouse Leydig cells | Erg-mediated K+ current (IK(erg)) | Inhibition | 98 µM | caymanchem.coma2bchem.comnih.gov |

| BV2 microglial cells | Inwardly rectifying K+ current (IK(IR)) | Inhibition | Not specified | nih.govmdpi.com |

Investigating Cellular Responses to Hydroxybutyl Octanoate Analogs

Analogs of this compound, such as SM-102, have been shown to elicit distinct cellular responses, particularly in endocrine cells. As previously discussed, SM-102 inhibits erg-mediated potassium currents (IK(erg)) in pituitary (GH3) and Leydig (MA-10) cells. nih.govnih.gov This current is crucial for maintaining the resting membrane potential and regulating cell excitability in these cells. mdpi.com Therefore, the inhibition of IK(erg) by SM-102 can significantly impact their functional activities, including stimulus-secretion coupling. mdpi.com

The regulation of gastric acid secretion, for instance, involves a complex interplay between various gastric endocrine cells, including the enterochromaffin-like (ECL) cell, the gastrin (G) cell, and the somatostatin (B550006) (D) cell. nih.gov The function of these cells is controlled by a network of stimulatory and inhibitory signals. nih.gov The modulation of ion channels, such as the potassium channels affected by SM-102, is a key mechanism in controlling the secretory activity of these endocrine cells.

Furthermore, the breakdown products of hydroxybutyl octanoate esters, such as octanoic acid, can also influence cellular signaling. Ketone bodies, which can be derived from the metabolism of octanoic acid, are not only energy substrates but also act as signaling molecules. nih.govphysiology.org They can modulate various cellular processes and have been implicated in the regulation of food intake and other metabolic pathways. biologists.com For example, in rainbow trout, ceramide, a lipid signaling molecule, has been shown to counteract the effects of the hormone ghrelin on the metabolic control of food intake, highlighting the intricate role of lipid-based molecules in cellular signaling. biologists.com

Cellular Effects of Hydroxybutyl Octanoate Analogs and Components

| Compound/Analog | Cell Type | Observed Effect | Potential Consequence | Reference |

|---|---|---|---|---|

| SM-102 | GH3 pituitary cells, MA-10 Leydig cells | Inhibition of erg-mediated potassium current (IK(erg)) | Alteration of cell excitability and stimulus-secretion coupling | nih.govnih.govmdpi.com |

| Octanoic Acid (via ketone bodies) | General | Acts as a signaling molecule | Modulation of metabolic pathways and cellular processes | nih.govphysiology.org |

| Ceramide (related lipid signaling molecule) | Rainbow trout hypothalamus | Counteracts ghrelin's effects on food intake regulation | Modulation of appetite and energy homeostasis | biologists.com |

Molecular Interactions with Cellular Components (e.g., RNA molecules)

Current scientific literature does not provide specific details on the direct molecular interactions between this compound and RNA molecules. The primary role of its structural analogs, such as ALC-0315 and SM-102, is in the formation of lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). biotechnologia-journal.orgmdpi.comnih.gov This function is crucial for protecting the RNA from degradation and facilitating its entry into cells. nih.gov

The interaction between these ionizable lipids and RNA is fundamental to the structure and function of LNPs. At an acidic pH during formulation, the lipids are positively charged, which allows for the encapsulation of the negatively charged mRNA backbone. mdpi.com When the LNP enters a cell and the endosome acidifies, the lipid's positive charge is thought to facilitate the release of the mRNA into the cytoplasm, where it can be translated into protein. frontiersin.org However, this is a mechanism of delivery and release rather than a direct, sustained molecular interaction with RNA that modulates its cellular function.

Research has extensively focused on the optimization of these lipid structures to improve the efficacy of mRNA delivery. For instance, studies have explored how different lipid tails and headgroups affect the efficiency of LNP formation and subsequent protein expression in cells. mdpi.comacs.org The success of LNP-based mRNA vaccines, for example, is heavily reliant on the properties of these ionizable lipids. biotechnologia-journal.orgnih.gov

Despite the importance of the lipid-RNA interaction for delivery, detailed investigations into the specific molecular binding sites or the conformational changes induced in either the lipid or the RNA molecule upon direct interaction are not extensively documented in the available research. The focus remains on the bulk properties of the lipid nanoparticles and their performance as delivery vehicles. nih.govmdpi.com

Due to the absence of research findings on the direct molecular interactions of this compound or its analogs with RNA molecules in a biological context beyond encapsulation, a detailed discussion or data table on this specific topic cannot be provided at this time.

Metabolic Pathways and Biotransformation of Octanoate and 4 Hydroxybutyl Moieties

Octanoic Acid Metabolism

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid (MCFA) with eight carbon atoms. wikipedia.org Its metabolism is characterized by rapid absorption and oxidation, distinguishing it from long-chain fatty acids.

Once cleaved from the parent ester, octanoic acid is transported via the portal vein to the liver for metabolism. researchgate.netmdpi.com Unlike long-chain fatty acids, MCFAs can enter the mitochondria independently of the carnitine shuttle system, which facilitates their rapid breakdown. nih.govfrontiersin.orgfrontiersin.org

The primary catabolic pathway for octanoic acid is mitochondrial beta-oxidation. wikipedia.orgmdpi.com This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain, releasing a two-carbon unit in the form of acetyl-CoA in each cycle. wikipedia.orgaocs.org

The key steps in the beta-oxidation of octanoyl-CoA (the activated form of octanoic acid) are:

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond, producing FADH₂. mdpi.comaocs.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.orgaocs.org

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. mdpi.comaocs.org

Thiolysis: Thiolase cleaves the molecule, yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (hexanoyl-CoA). mdpi.com

This cycle repeats until the entire octanoyl-CoA molecule is converted into four molecules of acetyl-CoA. wikipedia.org The generated acetyl-CoA can then enter the citric acid cycle for ATP production or be used in the liver for ketogenesis, the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). mdpi.comfrontiersin.org Octanoic acid is a potent ketogenic substrate. mdpi.comfrontiersin.orgfrontiersin.org Studies have shown that the ketogenic effect of octanoic acid (C8) is significantly higher than that of other medium-chain fatty acids like decanoic acid (C10). frontiersin.orgfrontiersin.org

| Step | Enzyme | Function | Product(s) |

|---|---|---|---|

| 1 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Introduces a double bond in the fatty acyl-CoA chain. wikipedia.orgmdpi.com | trans-Δ²-Enoyl-CoA, FADH₂ |

| 2 | Enoyl-CoA Hydratase | Hydrates the double bond. aocs.org | L-3-Hydroxyacyl-CoA |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group. mdpi.comaocs.org | 3-Ketoacyl-CoA, NADH |

| 4 | β-Ketoacyl-CoA Thiolase | Cleaves the chain to release acetyl-CoA. mdpi.com | Acetyl-CoA, Acyl-CoA (shortened by 2 carbons) |

Medium-chain fatty acids (MCFAs), such as octanoic acid, are significant substrates for energy metabolism. nih.govnih.govuq.edu.au Their unique physical and metabolic properties, including higher water solubility and carnitine-independent mitochondrial entry, allow for more efficient absorption and oxidation compared to long-chain fatty acids (LCFAs). researchgate.netfrontiersin.org

This rapid catabolism makes MCFAs a readily available source of energy. frontiersin.org The acetyl-CoA produced from their beta-oxidation serves as a primary fuel for the citric acid cycle, leading to the generation of ATP. mdpi.com Furthermore, the robust production of ketone bodies from MCFAs in the liver provides an alternative energy source for extrahepatic tissues, including the brain. frontiersin.orgoup.com Research has also indicated that MCFAs can modulate the metabolism of carbohydrates and lipids, for instance by inhibiting glycolysis and stimulating gluconeogenesis. nih.gov

Beta-Oxidation and Ketogenesis Pathways

4-Hydroxybutanoic Acid Metabolism

The 4-hydroxybutyl moiety of the parent compound is metabolized via oxidation to 4-hydroxybutanoic acid (GHB), a naturally occurring neurotransmitter and a precursor to GABA. wikipedia.orgrupahealth.com

4-Hydroxybutanoic acid is part of the broader butanoate metabolism pathway. ontosight.aiwikipedia.org Its catabolism is initiated by the enzyme 4-hydroxybutyrate dehydrogenase, which converts it to succinate (B1194679) semialdehyde. wikipedia.orgwikipedia.org

Subsequently, the enzyme succinate-semialdehyde dehydrogenase oxidizes succinate semialdehyde to succinic acid. wikipedia.org Succinic acid is a key intermediate of the citric acid cycle (Krebs cycle). By entering the cycle, it contributes to cellular energy production through the generation of FADH₂, NADH, and GTP. This metabolic route effectively integrates the carbon skeleton of 4-hydroxybutanoic acid into central energy metabolism.

| Substrate | Enzyme | Product | Metabolic Fate of Product |

|---|---|---|---|

| 4-Hydroxybutanoic Acid | 4-Hydroxybutyrate Dehydrogenase wikipedia.org | Succinate Semialdehyde | Further oxidation |

| Succinate Semialdehyde | Succinate-Semialdehyde Dehydrogenase wikipedia.org | Succinic Acid | Enters Citric Acid Cycle |

4-Hydroxybutanoic acid (GHB) has a close metabolic relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov GHB is considered both a precursor and a metabolite of GABA. hmdb.ca

In GABAergic neurons, GHB can be synthesized from GABA. wikipedia.org The metabolic pathway can also run in the reverse direction. wikipedia.org GHB is converted to succinate semialdehyde, a compound that is also formed during the catabolism of GABA by the enzyme GABA transaminase. rupahealth.com This shared intermediate, succinate semialdehyde, links the metabolism of GHB and GABA, allowing for their interconversion and integration into central metabolic pathways. wikipedia.org Disruptions in this pathway, such as a deficiency in succinic semialdehyde dehydrogenase, lead to the accumulation of GHB. nih.govhmdb.ca

Pathways of Butanoate Metabolism

Hydrolytic Cleavage Products and their Metabolic Fates

The initial and rate-limiting step in the metabolism of 4-hydroxybutyl octanoate (B1194180) is its hydrolysis. This reaction is catalyzed by non-specific carboxylesterases, which are abundant in various tissues, including the liver and plasma. scirp.orgresearchgate.net These enzymes cleave the ester bond, releasing the two constituent molecules. scirp.orgacs.orgnih.gov

The products of this enzymatic hydrolysis are:

Octanoic acid

4-hydroxybutanol (also known as 1,4-Butanediol)

Following this cleavage, each product enters its respective metabolic pathway as described above. Octanoic acid undergoes rapid beta-oxidation and ketogenesis in the liver. 4-hydroxybutanol is oxidized to 4-hydroxybutanoic acid, which is then further catabolized via the butanoate metabolism pathway and its connection to the citric acid cycle.

| Initial Compound | Enzymatic Process | Cleavage Products | Subsequent Metabolic Fate |

|---|---|---|---|

| 4-Hydroxybutyl octanoate | Ester Hydrolysis (by Carboxylesterases) scirp.orgresearchgate.net | Octanoic Acid | Mitochondrial beta-oxidation to acetyl-CoA; subsequent entry into the citric acid cycle or ketogenesis. wikipedia.orgmdpi.com |

| 4-Hydroxybutanol (1,4-Butanediol) | Oxidation to 4-hydroxybutanoic acid (GHB), which is then converted to succinic acid and enters the citric acid cycle. wikipedia.orgwikipedia.org |

Microbial Metabolism and Enzymatic Degradation of Esters

The biotransformation of esters in microbial systems is a fundamental biological process driven by a diverse group of enzymes, primarily esterases and lipases. nih.govnih.gov These enzymes catalyze the hydrolysis of ester bonds, breaking down larger molecules into smaller, more readily metabolized components such as alcohols and carboxylic acids. academicjournals.orgscispace.com This enzymatic activity is central to the biogeochemical cycling of carbon and plays a significant role in various biological and industrial processes. mdpi.com

Microorganisms, including a wide array of bacteria and fungi, are proficient producers of these hydrolytic enzymes. academicjournals.orgsrce.hr The degradation process typically begins with the action of extracellular enzymes that depolymerize complex esters into smaller units, which can then be transported into the microbial cell for further metabolism. d-nb.info Inside the cell, these components are channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid metabolism, to generate energy and biomass. nih.govfrontiersin.org

Enzymatic Hydrolysis: Lipases and Esterases

The primary enzymes responsible for ester cleavage are carboxylesterases, which are broadly categorized into two main groups: lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1). academicjournals.orgscispace.com The distinction between them is primarily based on their substrate preference and catalytic behavior.

Esterases typically hydrolyze water-soluble esters with short-chain fatty acids (generally fewer than 10 carbon atoms). scispace.comresearchgate.net They exhibit high activity on substrates that are in a soluble state. bio-conferences.org

Lipases , in contrast, act on water-insoluble substrates, such as long-chain triglycerides (typically C10 or longer). scispace.comresearchgate.net A key characteristic of lipases is their activation at lipid-water interfaces, a phenomenon known as interfacial activation. bio-conferences.org

Octanoate esters, having an eight-carbon fatty acid chain, fall into a borderline category and can be hydrolyzed by both esterases and lipases, though they are often classified as short-chain fatty acid esters. researchgate.netird.fr The specific activity of an enzyme towards a substrate like this compound would depend on the microbial source of the enzyme and the physicochemical conditions of the environment. researchgate.net For instance, studies on crude enzyme extracts from thermophilic fungi like Rhizopus homothallicus and Rhizomucor pusillus have demonstrated lipolytic activity on both short-chain (p-nitrophenyl caproate, C6) and mid-chain (p-nitrophenyl octanoate, C8) fatty acid esters. ird.fr Similarly, a suberinase from the plant pathogen Streptomyces scabies showed higher activity on p-nitrophenyl esters with shorter carbon chains, including p-nitrophenyl octanoate (C8), compared to those with longer chains. nih.gov

The following table details the activity of various microbial enzymes on different p-nitrophenyl (pNP) ester substrates, illustrating the diversity in substrate specificity.

| Microorganism/Enzyme Source | Enzyme Type | Optimal Substrate (pNP-ester) | Key Findings | Reference |

|---|---|---|---|---|

| Rhizopus homothallicus 13a | Lipase (B570770)/Esterase | pNP-Laurate (C12) | Showed both lipase and esterase activity. Esterase activity was present at 24h but not at 48h of culture. | ird.fr |

| Rhizomucor pusillus S8 | Lipolytic Enzymes | pNP-Caprate (C10) | Activity was specific to mid-to-long-chain fatty acid esters. | ird.fr |

| Streptomyces scabies | Suberinase (Sub1) | pNP-Butyrate (C4) | Enzyme was more active on short-chain (C4, C8) than long-chain (C10, C12) esters. | nih.gov |

| Triticum aestivum (Wheat) | Lipase/Esterase | Longer Carbon Chains | Both lipase and esterase showed higher activity towards substrates with longer carbon chains. | bio-conferences.org |

Metabolic Fate of the Octanoate Moiety

Upon hydrolysis of this compound, the octanoate moiety is released as octanoic acid. The microbial degradation of n-alkanes and fatty acids is a well-established aerobic process. researchgate.net The pathway is typically initiated by the oxidation of a terminal methyl group of the alkane to a primary alcohol, which is subsequently oxidized to an aldehyde and then to a fatty acid. researchgate.net In the case of octanoic acid released from ester hydrolysis, it directly enters the fatty acid degradation pathway.

The primary mechanism for fatty acid catabolism in microbes is the β-oxidation cycle . In this pathway, the fatty acid is first activated by conversion to its acyl-CoA derivative (octanoyl-CoA). The octanoyl-CoA molecule then undergoes a repeated four-step sequence of oxidation, hydration, oxidation, and thiolysis. Each round of β-oxidation shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA. For octanoyl-CoA, this process would repeat three times, yielding four molecules of acetyl-CoA. These acetyl-CoA molecules can then enter the TCA cycle for complete oxidation to CO₂ and H₂O, generating cellular energy in the form of ATP, or be used as building blocks for biosynthesis. frontiersin.org

Metabolic Fate of the 4-Hydroxybutyl Moiety

The 4-hydroxybutyl moiety is released as 1,4-butanediol (B3395766) (BDO). The microbial metabolism of BDO has been explored, particularly in the context of producing valuable chemicals. google.comgoogle.com Microorganisms can utilize diols as carbon and energy sources. The degradation pathway for BDO typically involves oxidation reactions catalyzed by dehydrogenases.

Oxidation to 4-hydroxybutanal: The first step is the oxidation of one of the terminal alcohol groups of 1,4-butanediol to an aldehyde, forming 4-hydroxybutanal. google.com This reaction is catalyzed by an alcohol dehydrogenase.

Oxidation to 4-hydroxybutyrate (4-HB): The 4-hydroxybutanal is then further oxidized to 4-hydroxybutyrate (4-HB), a reaction mediated by an aldehyde dehydrogenase. google.comgoogle.com

Conversion to Succinate: 4-HB can then be converted into succinate, a key intermediate of the central TCA cycle. This conversion can proceed through various enzymatic steps, including activation to 4-hydroxybutyryl-CoA followed by subsequent metabolic transformations. google.com

Engineered microorganisms, such as Escherichia coli, have been developed to perform these conversions efficiently, demonstrating the biological feasibility of these metabolic pathways. google.com The integration of these degradation products into central metabolism underscores the metabolic versatility of microorganisms in utilizing diverse chemical structures derived from ester hydrolysis. researchgate.netnih.gov

Advanced Analytical and Characterization Techniques for 4 Hydroxybutyl Octanoate Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopy is a cornerstone for the analysis of 4-hydroxybutyl octanoate (B1194180), providing detailed information about its molecular structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 4-hydroxybutyl octanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-level information about the chemical environment of the nuclei.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are particularly useful for analyzing solid or semi-solid samples, such as when this compound is part of a polymer matrix. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for its constituent parts, such as 1,4-butanediol (B3395766) and octanoic acid esters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~4.06 | Triplet (t) | 2H | -CH₂-O-C=O |

| b | ~2.29 | Triplet (t) | 2H | -C(=O)-CH₂- |

| c | ~3.65 | Triplet (t) | 2H | HO-CH₂- |

| d, e, f, g | ~1.65 - 1.70 | Multiplets (m) | 4H | -O-CH₂-CH₂-CH₂-CH₂-OH |

| h | ~1.60 | Multiplet (m) | 2H | -C(=O)-CH₂-CH₂- |

| i, j, k, l | ~1.28 | Multiplet (m) | 8H | -(CH₂)₄-CH₃ |

| m | ~0.88 | Triplet (t) | 3H | -CH₃ |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| 1 | ~174.0 | None | -C=O |

| 2 | ~64.2 | Negative | -CH₂-O-C=O |

| 3 | ~34.5 | Negative | -C(=O)-CH₂- |

| 4 | ~62.4 | Negative | HO-CH₂- |

| 5, 6 | ~28.9, ~25.5 | Negative | -O-CH₂-CH₂-CH₂-CH₂-OH |

| 7 | ~25.2 | Negative | -C(=O)-CH₂-CH₂- |

| 8, 9, 10, 11 | ~29.1, ~29.2, ~31.8 | Negative | -(CH₂)₄-CH₃ |

| 12 | ~22.7 | Negative | -CH₂-CH₃ |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. For this compound, these methods can readily confirm the presence of the key ester and hydroxyl groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique (IR-ATR) that allows for the direct analysis of liquid or solid samples with minimal preparation. google.com Analysis can detect key functional groups, such as the emergence of -OH stretches, to monitor chemical processes like hydrolysis. acs.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. shimadzu.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) | 3500 - 3200 (weak) |

| C-H (alkyl) | Stretching | 3000 - 2850 | 3000 - 2850 (strong) |

| C=O (ester) | Stretching | 1750 - 1735 (strong) | 1750 - 1735 (moderate) |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of this compound and for quantifying it in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography before they are introduced into the mass spectrometer. jku.at This is highly effective for analyzing this compound in biological or reaction matrices. Electrospray ionization (ESI) is a common soft ionization technique used in LC/MS that allows for the analysis of intact molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized this compound.

Table 3: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Typical Application | Information Obtained |

|---|---|---|---|

| LC/MS | ESI | Quantification in complex mixtures | Molecular weight, Retention time, Quantity |

| HRMS | ESI, MALDI | Structural confirmation | Exact mass, Elemental formula |

Infrared (IR) and Raman Spectroscopy (FTIR, IR-ATR)

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. This compound, being a moderately volatile ester, is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The technique is valuable for monitoring the progress of synthesis reactions and for purity assessment. The choice of the capillary column's stationary phase is critical and is based on the polarity of the analyte.

Table 4: Typical Gas Chromatography (GC) Parameters for Ester Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Capillary column with a specific stationary phase | e.g., VF-WAXms or Rxi-17Sil MS for polar compounds |

| Carrier Gas | Inert gas to carry the sample through the column | Helium, Nitrogen |

| Injector | Introduces the sample into the heated carrier gas stream | Split/Splitless injector at ~250 °C |

| Oven Program | Temperature gradient to separate compounds by boiling point | e.g., Initial 40°C, ramp at 6°C/min to 250°C |

| Detector | Detects compounds as they elute from the column | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is used to separate compounds in a liquid mobile phase. It is ideal for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. For this compound, reversed-phase HPLC is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. This technique is frequently coupled with MS (LC/MS) for enhanced sensitivity and specificity, making it a powerful tool for analyzing this compound in complex formulations like lipid nanoparticles. jku.at

Table 5: Typical Liquid Chromatography (LC) Parameters for Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The stationary phase where separation occurs | Reversed-Phase C18 or Phenyl-Hexyl |

| Mobile Phase | A solvent mixture that carries the sample | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | The speed at which the mobile phase moves through the column | 0.5 - 2.0 mL/min for HPLC |

| Detector | Detects the separated compounds | UV-Vis, Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | Controlled to ensure reproducible retention times | Typically between 25°C and 40°C |

Gas Chromatography (GC) for Volatile Product Analysis

Advanced Characterization of Lipid Nanoparticle Formulations

The efficacy and safety of an LNP formulation are intrinsically linked to its biophysical attributes, including the identity and quantity of its lipid components, its stability over time, and its particle characteristics. cellandgene.comnews-medical.net

The precise composition of an LNP formulation is a critical quality attribute that dictates its performance. sigmaaldrich.com Analytical methods must be capable of identifying and quantifying each lipid component, including this compound, as well as any related impurities or degradants. bohrium.com

Ultra-high performance liquid chromatography (UHPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful and widely used technique for this purpose. cellandgene.comsigmaaldrich.com Since lipids often lack a UV chromophore, CAD provides a universal detection mechanism suitable for quantifying all non-volatile and semi-volatile components. thermofisher.com The method involves dissolving the LNP and separating the individual lipids via reversed-phase UHPLC. sigmaaldrich.com Each lipid is then identified by its retention time compared to a standard and quantified using a calibration curve. sigmaaldrich.com This approach allows for the simultaneous analysis of the ionizable lipid, helper lipids, cholesterol, and PEGylated lipids within the formulation. sigmaaldrich.comthermofisher.com

A typical analytical setup can achieve baseline separation of all lipid components in under 10 minutes. thermofisher.com The method's sensitivity is crucial for detecting low-level impurities that could originate from any of the lipid raw materials and potentially impact the formulation's effectiveness. thermofisher.comsciex.com

A representative LNP formulation designed for research purposes might have the following lipid composition:

| Lipid Component | Example Molar Ratio (%) | Function |

| This compound (as ionizable lipid) | 50 | Encapsulates payload, facilitates endosomal escape |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper lipid, provides structural integrity |

| Cholesterol | 38.5 | Stabilizes lipid bilayer, modulates fluidity. researchgate.net |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG-2000) | 1.5 | Forms a protective hydrophilic layer, enhances stability. researchgate.net |

This table presents a hypothetical research formulation. The exact ratios are optimized based on the specific application.

Liquid chromatography coupled with mass spectrometry (LC/MS) is another high-resolution technique used for the detailed structural characterization and quantification of lipid components and their potential degradants. lcms.czacs.org

Assessing the stability of LNP formulations is critical to determine their shelf-life and ensure they maintain their essential characteristics over time and under various storage conditions. usm.my Stability studies typically evaluate physical and chemical attributes at different time points and temperatures (e.g., 4°C, 25°C, -20°C, -70°C). lcms.czusm.my

Key parameters monitored during stability testing include:

Particle Size and Polydispersity Index (PDI) : Changes in size or PDI can indicate aggregation or fusion of nanoparticles, which is a sign of instability. usm.my

Zeta Potential : This measures the surface charge of the nanoparticles and provides insight into the stability of the colloidal dispersion. izon.com Significant changes can suggest alterations in the surface chemistry of the LNP.

Encapsulation Efficiency : A decrease in encapsulation efficiency indicates leakage of the payload from the LNP core.

Lipid Integrity : Chemical degradation of lipid components, such as hydrolysis of the ester bonds in this compound, is monitored, often using chromatographic techniques like HPLC or LC/MS. acs.org

The following table shows representative stability data for a research-grade LNP formulation stored at different temperatures over a 2-month period. usm.my

| Storage Condition | Time Point | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 4°C (Refrigerated) | Day 0 | 85.2 | 0.15 | -15.1 |

| Day 30 | 85.9 | 0.16 | -14.9 | |

| Day 60 | 86.5 | 0.16 | -15.3 | |

| 25°C (Room Temp) | Day 0 | 85.2 | 0.15 | -15.1 |

| Day 30 | 150.7 | 0.28 | -12.5 | |

| Day 60 | 210.3 | 0.35 | -10.8 |

As the data indicates, formulations stored at refrigerated conditions (4°C) show negligible changes in particle size and PDI, suggesting good physical stability. usm.my In contrast, storage at room temperature (25°C) leads to a significant increase in particle size, indicating instability and aggregation. usm.my

Detailed particle characterization is essential as these properties influence the biological distribution and cellular uptake of the nanoparticles. news-medical.net

Size and Polydispersity : Dynamic Light Scattering (DLS) is the most common technique for measuring the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of LNPs in a solution. malvernpanalytical.com A low PDI (typically < 0.2) indicates a homogenous and monodisperse sample. nih.gov For higher resolution sizing, Nanoparticle Tracking Analysis (NTA) or Tunable Resistive Pulse Sensing (TRPS) can be used, which measure particles on an individual basis. malvernpanalytical.comizon.com

Zeta Potential : This is a measure of the magnitude of the electrostatic charge on the nanoparticle surface, which is a key indicator of colloidal stability. izon.com Large negative or positive zeta potential values suggest strong repulsion between particles, leading to a stable dispersion. izon.com It is typically measured using Electrophoretic Light Scattering (ELS). news-medical.net

Morphology : The shape and surface structure of LNPs are visualized using imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often under cryogenic conditions (cryo-TEM) to preserve the native structure of the particles. These methods can confirm that the nanoparticles are spherical and have a smooth surface. ulisboa.pt

The table below summarizes typical particle characteristics for a well-formed LNP formulation containing this compound.

| Parameter | Technique | Typical Value/Observation |

| Z-average Diameter | Dynamic Light Scattering (DLS) | 80 - 100 nm. nih.gov |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2. nih.gov |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -20 mV. izon.com |

| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | 1x10¹² - 1x10¹³ particles/mL |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical particles with a dense core. |

Stability Profiling in Research Formulations

Elemental Analysis and Thermogravimetry

Beyond the formulation level, characterization of the this compound compound itself is crucial for confirming its purity and thermal stability.

Elemental Analysis : This technique determines the mass fractions of carbon, hydrogen, and oxygen in the pure this compound compound. accessengineeringlibrary.com The experimentally determined values are compared against the theoretical values calculated from the molecular formula (C₁₂H₂₄O₃) to confirm the elemental composition and purity of the synthesized ester. ijarbs.com

| Element | Theoretical Mass % (C₁₂H₂₄O₃) | Experimental Mass % (Example) |

| Carbon (C) | 66.63% | 66.59% |

| Hydrogen (H) | 11.18% | 11.21% |

| Oxygen (O) | 22.19% | 22.20% |

This table shows theoretical values for this compound and representative experimental data.

Computational and Theoretical Approaches in 4 Hydroxybutyl Octanoate Research

Molecular Dynamics Simulations of Lipid Assemblies and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the physical basis of the structure and dynamics of molecular systems. nih.govacs.org For a compound like 4-hydroxybutyl octanoate (B1194180), which possesses both hydrophobic (octanoate tail) and hydrophilic (hydroxyl group) features, MD simulations would be invaluable for studying its behavior in complex environments, particularly in the context of lipid assemblies relevant to drug delivery. nih.govrcptm.com These simulations can provide insights at a level of detail that is often inaccessible to experimental techniques alone. nih.govsci-hub.se

Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery, most notably for nucleic acid-based therapeutics like mRNA vaccines. nih.govmdpi.comnih.gov These nanoparticles are complex assemblies typically composed of an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid. mdpi.comnih.gov Should 4-hydroxybutyl octanoate be considered as a component or an analogue of a helper lipid or another excipient in an LNP formulation, both coarse-grained (CG) and all-atom (AA) MD simulations would be critical for its characterization. nih.govacs.org

Atomistic (AA) Modeling: All-atom simulations represent every atom in the system explicitly, offering high-resolution insights into specific molecular interactions. acs.orgtandfonline.com While computationally more expensive than CG models, AA simulations are essential for understanding detailed phenomena such as hydrogen bonding, water organization at interfaces, and the precise orientation of molecules within a lipid assembly. mdpi.comtandfonline.com For this compound, AA simulations could elucidate the specific interactions between its hydroxyl group and other LNP components, or with an encapsulated cargo. Such simulations are crucial for the rational design of lipid components and for understanding the mechanisms that govern the stability and function of LNPs. nih.govmdpi.com For instance, studies on ionizable lipids like SM-102 in mRNA vaccines have used AA MD simulations to investigate the self-assembly process and the distribution of lipid components within the nanoparticle under different pH conditions. nih.govmdpi.com

| Simulation Type | Description | Applicability to this compound Research | Key Insights |

| Coarse-Grained (CG) MD | Groups of atoms are represented as single "beads" to reduce computational cost. biorxiv.orgdigitellinc.com | Studying the self-assembly of LNPs containing the compound and observing large-scale morphological changes. nih.govschrodinger.com | Overall particle morphology, phase behavior, and distribution of components within the LNP. schrodinger.comresearchgate.net |

| All-Atom (AA) MD | Every atom is explicitly represented in the simulation. acs.orgtandfonline.com | Investigating specific interactions, such as hydrogen bonding of the hydroxyl group, and precise molecular packing. mdpi.comtandfonline.com | Detailed lipid-lipid and lipid-water interactions, solvent accessibility, and interfacial phenomena. nih.govmdpi.com |

A primary function of many LNPs is to encapsulate and deliver nucleic acids, such as siRNA or mRNA. biorxiv.orgacs.org The interactions between the lipid components and the nucleic acid cargo are fundamental to the success of these delivery systems. researchgate.net MD simulations are a key tool for probing these interactions. rsc.org

Coarse-Grained and Atomistic Modeling of Lipid Nanoparticles

Quantum Chemical Calculations for Reaction Mechanisms and Conformational Analysis

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to compute their properties. researchgate.net These methods are particularly valuable for investigating reaction mechanisms and performing detailed conformational analyses, which are aspects of molecular behavior not fully captured by classical MD simulations. rsc.orgmdpi.com

For this compound, QC methods like Density Functional Theory (DFT) would be the approach of choice. mdpi.com DFT calculations could be used to investigate the mechanism of its synthesis (e.g., Fischer esterification) or its hydrolysis. This involves identifying the transition state structures and calculating the activation energies for each step of the reaction, providing a detailed picture of the reaction pathway. rsc.orgacs.org Such insights are crucial for optimizing reaction conditions in a laboratory or industrial setting.

Furthermore, conformational analysis is critical for understanding the behavior of flexible molecules like this compound. frontiersin.orgmdpi.com The molecule can adopt various shapes due to rotation around its single bonds. QC calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. conicet.gov.arresearchgate.net This information is vital as the conformation of a molecule can significantly influence its physical properties and its ability to interact with other molecules or biological receptors. mdpi.com For instance, studies on other flexible esters have used DFT to calculate potential energy surfaces for bond rotation and to understand how solvent effects influence conformational equilibria. mdpi.comscispace.com

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms (e.g., ester hydrolysis). rsc.orgacs.org | Transition state structures, activation energy barriers, and reaction pathways. acs.org |

| Conformational Analysis | Determination of the most stable 3D structures of the molecule. frontiersin.orgmdpi.com | Relative energies of different conformers and rotational energy barriers. conicet.gov.arresearchgate.net |

Docking and Molecular Modeling Studies of Compound-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mjpms.inmdpi.com This method is a cornerstone of structure-based drug design. mjpms.in

If this compound or its analogues were being investigated for a potential biological effect, molecular docking would be a primary tool to hypothesize its mechanism of action. The process involves generating a variety of possible conformations of the ligand and fitting them into the binding site of a target receptor whose 3D structure is known. researchgate.netmjcce.org.mk A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. researchgate.net

For example, if an analogue of this compound were designed to inhibit a specific enzyme, docking studies could predict how it fits into the enzyme's active site and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comdoi.org These insights can guide the synthesis of more potent and selective analogues. Docking studies have been widely applied to various classes of esters to explore their interactions with biological targets. researchgate.netdoi.org

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Biocatalytic Pathways for Ester Synthesis

The synthesis of esters like 4-hydroxybutyl octanoate (B1194180) through environmentally benign methods is a significant area of research. Biocatalysis, particularly using enzymes, offers a highly selective and efficient alternative to traditional chemical synthesis.

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most prominent biocatalysts for ester synthesis due to their ability to function in non-aqueous media, their broad substrate specificity, and their high stability. researchgate.netscience.gov The enzymatic synthesis of 4-hydroxybutyl octanoate would be achieved through the direct esterification of 1,4-butanediol (B3395766) with octanoic acid, catalyzed by a lipase (B570770). Under low water activity conditions, lipases can reverse their natural hydrolytic function to form ester bonds. d-nb.info

Research has demonstrated the feasibility of lipase-catalyzed synthesis for a variety of similar esters. For instance, lipases are used to produce sugar esters, where a sugar's hydroxyl group reacts with a fatty acid. researchgate.net The synthesis of polyesters through the polycondensation of diols (like 1,4-butanediol) and dicarboxylic acids using lipases has also been extensively studied, achieving high molecular weight polymers. researchgate.netresearchgate.net The most commonly used and effective biocatalyst for such reactions is the immobilized lipase B from Candida antarctica (CALB), known for its high selectivity and efficiency. researchgate.net

Future research is focused on optimizing these biocatalytic processes. Key parameters for investigation include the choice of lipase, reaction medium (including the use of greener solvents like deep eutectic solvents or solvent-free systems), temperature, and substrate ratios. science.goveventscribe.net The development of immobilized enzymes on novel carriers, such as chitosan/graphene oxide beads, is another promising direction to enhance enzyme stability and reusability, making the industrial-scale production of specific esters like this compound more economically viable. science.gov

Table 1: Examples of Lipase-Catalyzed Esterification Reactions

| Ester Product | Substrates | Lipase Source | Reaction Conditions | Reference |

|---|---|---|---|---|

| Mannosyl myristate | Mannose, Myristic acid | Candida antarctica lipase B (immobilized) | tert-Butanol/DMSO co-solvent | science.gov |

| Glucose-octanoate | Glucose, Vinyl-octanoate | Candida antarctica lipase B (Novozym 435) | Deep Eutectic Solvent (DES), 50°C | d-nb.info |

| Polyester | Sebacic acid, 1,4-Butanediol | Candida antarctica lipase B | Biphasic system (aqueous/organic), 50°C | researchgate.net |

| Butyl oleate | n-Butanol, Oleic acid | Lipase | Isooctane solvent | researchgate.net |

Design and Engineering of Advanced Lipid Delivery Systems based on Analogous Structures

The structural features of this compound, particularly the 4-hydroxybutyl moiety, are highly relevant to the design of advanced lipid-based drug delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, such as messenger RNA (mRNA). acs.orgbiorxiv.org The efficacy of these LNPs is critically dependent on their lipid composition, especially the ionizable cationic lipid. acs.orgnih.gov

A key analogous structure is ALC-0315 , chemically known as ((4-hydroxybutyl)azanediyl)di(hexane-6,1-diyl)bis(2-hexyldecanoate) . wikipedia.orgbroadpharm.com This synthetic ionizable lipid is a fundamental component of the Pfizer-BioNTech COVID-19 mRNA vaccine. wikipedia.orgnih.gov ALC-0315 features a tertiary amine headgroup containing a 4-hydroxybutyl group, a linker, and two branched hydrophobic tails. nih.gov This specific structure is the result of rational design aimed at optimizing mRNA delivery.

The design and engineering of such ionizable lipids revolve around several key principles:

Ionizability: The tertiary amine headgroup is designed to have a specific pKa value (the pKa of ALC-0315 is 6.09), allowing it to be positively charged in acidic endosomes (pH ~5.0-6.5) but neutral at physiological pH (~7.4). broadpharm.comaxispharm.comacs.org This pH-sensitivity is crucial for both encapsulating the negatively charged mRNA during formulation and for facilitating its release into the cytoplasm after cellular uptake. acs.orgnih.gov

Biodegradability: The ester bonds within the lipid structure allow for its degradation in vivo, which can reduce potential toxicity associated with lipid accumulation. acs.org

Structural Shape: The presence of multiple, often branched, lipid tails (ALC-0315 has four short tails) promotes a cone-shaped molecular geometry. nih.govnih.gov This shape is thought to facilitate the disruption of the endosomal membrane by inducing the formation of non-bilayer lipid phases, a critical step for payload release. nih.govpnas.org

Functional Groups: The incorporation of hydroxyl groups, as seen in the 4-hydroxybutyl moiety of ALC-0315, can significantly improve delivery efficacy, possibly by increasing interactions with mRNA and the endosomal membrane. acs.org

Future research in this area focuses on creating large, diverse libraries of novel ionizable lipids through modular synthesis platforms. pnas.orgpnas.org By systematically altering the headgroup, linkers, and tails, researchers can fine-tune the properties of LNPs to enhance delivery efficiency and target specific tissues, moving beyond the liver to other organs like the lungs or muscle. pnas.orgacs.org

Table 2: Key Analogous Ionizable Lipids in LNP Formulations

| Lipid Name | Key Structural Features | Role in LNP | Clinical/Preclinical Use | Reference |

|---|---|---|---|---|

| ALC-0315 | Ionizable tertiary amine with a 4-hydroxybutyl group; two ester-linked, branched tails (four total alkyl chains). | Facilitates mRNA encapsulation and endosomal escape. | Pfizer-BioNTech COVID-19 Vaccine (BNT162b2). | wikipedia.orgnih.gov |

| SM-102 | Ionizable tertiary amine with a hydroxyl group; ester and amide linkages; two lipid tails. | Drives potency and facilitates endosomal release. | Moderna COVID-19 Vaccine (mRNA-1273). | acs.orgnih.gov |

| DLin-MC3-DMA | Ionizable tertiary amine; two ester-linked, unsaturated C18 tails. | Enables potent in vivo siRNA delivery to the liver. | First FDA-approved siRNA drug, Onpattro. | acs.orgnih.gov |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The molecular mechanism by which LNPs containing lipids analogous to this compound deliver their cargo is a subject of intense investigation. The process for an mRNA-LNP formulated with an ionizable lipid like ALC-0315 is a multi-step journey.

Encapsulation and Formulation: The process begins by mixing the lipid components (dissolved in ethanol) with an aqueous solution containing mRNA at a low pH. nih.gov At this acidic pH, the tertiary amine of ALC-0315 is protonated, becoming positively charged and enabling electrostatic interaction with the negatively charged mRNA backbone, leading to efficient encapsulation. acs.org

Cellular Uptake: After administration, the LNPs are taken up by cells, primarily through endocytosis. jenkemusa.comnih.gov The specific pathway can be influenced by the proteins that bind to the LNP surface from the bloodstream, forming a "protein corona". nih.gov

Endosomal Escape: This is the most critical and challenging step. Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes more acidic. researchgate.net This drop in pH leads to the protonation of the ionizable lipid's amine headgroup. acs.org The resulting positive charge on the lipid is believed to trigger endosomal escape through several proposed mechanisms:

Membrane Fusion: The protonated, cone-shaped lipids like ALC-0315 interact with anionic lipids in the endosomal membrane. nih.govpnas.org This interaction disrupts the membrane's bilayer structure, promoting the formation of non-lamellar phases (such as the inverted hexagonal HII phase) that lead to membrane fusion and the creation of pores, allowing the mRNA to escape into the cytoplasm. upenn.eduresearchgate.net

Proton Sponge Effect: The influx of protons into the endosome to protonate the lipids leads to an osmotic imbalance, causing the endosome to swell and eventually rupture, releasing its contents. acs.org

Future research aims to provide a more detailed picture of these events. Advanced imaging techniques and biophysical assays, such as small-angle X-ray scattering (SAXS), are being used to observe the structural transitions of LNPs in real-time as a function of pH. upenn.eduresearchgate.net Understanding the precise relationship between a lipid's pKa, its molecular shape, and its ability to induce membrane disruption will enable the design of next-generation lipids with significantly improved endosomal escape efficiency. acs.org

Table 3: pKa Values of Key Ionizable Lipids and Their Significance

| Ionizable Lipid | Apparent pKa | Significance | Reference |

|---|---|---|---|

| ALC-0315 | ~6.09 - 6.75 | Optimized for protonation within the acidic endosomal environment, driving membrane disruption and mRNA release. | axispharm.comacs.org |

| SM-102 | ~6.6 - 6.9 | Considered within the optimal range for efficient intramuscular mRNA delivery and immunogenicity. | pnas.org |

| DLin-MC3-DMA | ~6.44 | Demonstrated high potency for siRNA delivery to the liver, establishing a benchmark for effective pKa. | nih.gov |

Development of Enhanced Analytical Strategies for Complex Biological Matrices

The development and regulatory approval of drugs and delivery systems containing novel lipids like this compound analogues require robust analytical methods to quantify them in complex biological matrices such as plasma and tissue. Understanding the biodistribution, metabolism, and clearance of these lipids is essential for assessing their safety and efficacy. sciex.com

The primary technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . thermofisher.com This approach offers high sensitivity and selectivity, allowing for the detection of lipids at very low concentrations (e.g., ng/mL levels). casss.org

Key aspects of developing these analytical strategies include: